molecular formula C23H16ClN5O B5409193 4-(7-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL)PYRIDINE

4-(7-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL)PYRIDINE

Cat. No.: B5409193
M. Wt: 413.9 g/mol
InChI Key: RVTBETGJXXMCQP-UHFFFAOYSA-N
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Description

4-(7-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL)PYRIDINE is a complex heterocyclic compound that features a triazolo-pyrimidine core. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of multiple functional groups, including a chlorophenyl and methoxyphenyl moiety, contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(7-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL)PYRIDINE typically involves a multi-step process. One common method includes the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . The reaction involves transamidation followed by nucleophilic addition with nitrile and subsequent condensation .

Industrial Production Methods

Industrial production of this compound may involve scaling up the microwave-mediated synthesis. The reaction conditions, such as temperature and time, are optimized to ensure maximum yield and purity. The use of continuous flow reactors can further enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-(7-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL)PYRIDINE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include dihydro derivatives, substituted triazolo-pyrimidines, and various functionalized aromatic compounds .

Mechanism of Action

The mechanism of action of 4-(7-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL)PYRIDINE involves its interaction with specific molecular targets and pathways. It acts as an inverse agonist for RORγt and inhibits JAK1 and JAK2 pathways . These interactions lead to modulation of immune responses and inhibition of cell proliferation, making it a potential candidate for treating autoimmune diseases and cancers.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(7-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL)PYRIDINE is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chlorophenyl and methoxyphenyl groups enhances its potential as a versatile scaffold for drug development.

Properties

IUPAC Name

7-[4-[(4-chlorophenyl)methoxy]phenyl]-2-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClN5O/c24-19-5-1-16(2-6-19)15-30-20-7-3-17(4-8-20)21-11-14-26-23-27-22(28-29(21)23)18-9-12-25-13-10-18/h1-14H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVTBETGJXXMCQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)C3=CC=NC4=NC(=NN34)C5=CC=NC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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